molecular formula C16H20N2S B15058368 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine

Cat. No.: B15058368
M. Wt: 272.4 g/mol
InChI Key: LSVCDAOCCBMUSY-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butylthio group, a methyl group, and a phenyl group attached to a pyridine ring. The tert-butylthio group is known for its unique reactivity and stability, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine typically involves the introduction of the tert-butylthio group into the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is unique due to the combination of its tert-butylthio group, pyridine ring, and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20N2S

Molecular Weight

272.4 g/mol

IUPAC Name

5-tert-butylsulfanyl-3-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C16H20N2S/c1-12-10-14(19-16(2,3)4)11-17-15(12)18-13-8-6-5-7-9-13/h5-11H,1-4H3,(H,17,18)

InChI Key

LSVCDAOCCBMUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)SC(C)(C)C

Origin of Product

United States

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